ethyl 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-4-piperidinecarboxylate is a chemical compound with the molecular formula C20H27NO6 . It has an average mass of 377.431 Da and a monoisotopic mass of 377.183838 Da . The Trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This moiety is prominently present in the molecular structures of various research studies .Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-4-piperidinecarboxylate include a molecular formula of C20H27NO6, an average mass of 377.431 Da, and a monoisotopic mass of 377.183838 Da .Mechanism of Action
The Trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Safety and Hazards
Future Directions
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Therefore, it could be concluded that the synthesized derivatives would represent useful lead compounds for further investigation in the development of anticonvulsant and sedative agents .
Properties
IUPAC Name |
ethyl 1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6/c1-5-27-20(23)15-8-10-21(11-9-15)18(22)7-6-14-12-16(24-2)19(26-4)17(13-14)25-3/h6-7,12-13,15H,5,8-11H2,1-4H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYIZBGLODCXMO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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